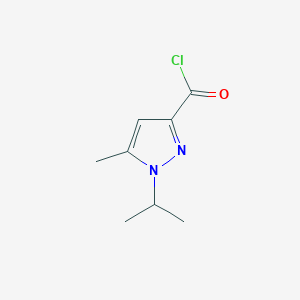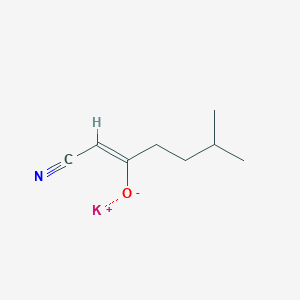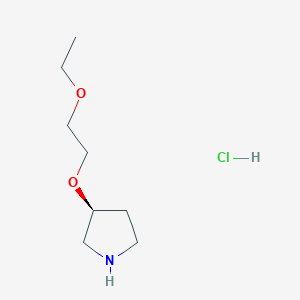
1-isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride
Overview
Description
“1-isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride” is a chemical compound with the CAS Number: 854699-35-7 . It has a molecular weight of 186.64 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “1-isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride” is1S/C8H11ClN2O/c1-5(2)11-6(3)4-7(10-11)8(9)12/h4-5H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.
Scientific Research Applications
Synthesis Methods
- Functionalized Pyrazoles : The synthesis of pyrazoles with functionalized side chains, including compounds with isopropyl and methyl groups at specific positions, has been developed. These pyrazoles serve as precursors for various polyfunctional pyrazoles, useful in creating ligands for metal coordination, with potential applications in catalysis and materials science (Grotjahn et al., 2002).
Chemical Reactions
- Heterocyclic Analogues Synthesis : The synthesis of heterocyclic analogues of xanthone and xanthione using derivatives of 1-isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride has been described. These compounds have relevance in the development of new organic materials and pharmaceuticals (Datterl et al., 2010).
Ligand Design
- Ligand Synthesis for Catalysis : The design of new ligands involving pyrazole derivatives for use in asymmetric catalysis has been researched. These ligands, derived from 1-isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride, contribute to advancements in enantioselective synthesis, a key area in pharmaceuticals and fine chemicals (Bovens et al., 1993).
Organic Synthesis and Catalysis
- Novel Ionic Liquid Catalysts : Research has been conducted on the use of novel ionic liquids derived from pyrazole compounds for catalyzing organic reactions. These catalysts are significant for green chemistry applications, offering a more sustainable approach to chemical synthesis (Moosavi‐Zare et al., 2013).
Bioactivity Studies
- Antifungal Activity : Pyrazole acyl thiourea derivatives synthesized from 1-isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride showed promising antifungal activities. This suggests potential applications in developing new antifungal agents (Wu et al., 2012).
Photophysical Studies
- Photophysical Analysis : The study of the geometrical isomers of pyrazoline derivatives, including those derived from 1-isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride, has been conducted. This research is significant in understanding the photophysical properties of these compounds, relevant in photochemistry and material science (Mati et al., 2012).
properties
IUPAC Name |
5-methyl-1-propan-2-ylpyrazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-5(2)11-6(3)4-7(10-11)8(9)12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQFWNQEWXKIOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B1404871.png)

![Methyl 4-chlorothieno[3,2-D]pyrimidine-7-carboxylate](/img/structure/B1404873.png)
![[1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B1404874.png)
